(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid
CAS No.: 118316-03-3
Cat. No.: VC0054696
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118316-03-3 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.165 |
| IUPAC Name | 2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+ |
| Standard InChI Key | ZWHKMTLWEOZBLO-NSCUHMNNSA-N |
| SMILES | CC=CC1=C(C=CN1)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Description and Composition
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid consists of a pyrrole core with two key substituents: an (E)-prop-1-en-1-yl group at the 2-position and a carboxylic acid group at the 3-position. The (E) designation indicates the trans configuration of the alkene in the prop-1-en-1-yl side chain. This structural arrangement creates a molecule with multiple sites for potential chemical interactions, including the acidic carboxyl group, the basic pyrrole nitrogen, and the unsaturated side chain.
Physical and Chemical Properties
Based on structural analysis and comparison with similar pyrrole derivatives, the following properties can be predicted for (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C8H9NO2 | Structural composition |
| Molecular Weight | ~151.16 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Typical for similar carboxylic acids |
| Solubility | Moderately soluble in polar organic solvents; limited solubility in water | Based on polarity and hydrogen bonding capabilities |
| Acidity | pKa ~4-5 | Estimated from typical pyrrole carboxylic acids |
| UV Absorption | 260-280 nm | Conjugated system involving pyrrole and alkene |
The compound would likely display amphoteric properties due to the presence of both the acidic carboxylic acid group and the weakly basic pyrrole nitrogen. The extended conjugation between the pyrrole ring, carboxylic acid, and prop-1-en-1-yl group would contribute to its spectroscopic properties and chemical reactivity.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 1H NMR spectrum of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid would exhibit distinctive signals for the various proton environments:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrole NH | 8.5-10.0 | Broad singlet |
| Carboxylic acid OH | 11.0-13.0 | Broad singlet |
| Aromatic pyrrole CH | 6.0-7.5 | Complex pattern |
| Alkene CH=CH | 5.8-6.8 | Doublets with coupling |
| Methyl CH3 | 1.8-2.0 | Doublet |
The 13C NMR spectrum would likely display signals for the carbonyl carbon (~165-175 ppm), the pyrrole carbons (~110-135 ppm), the alkene carbons (~120-140 ppm), and the methyl carbon (~15-20 ppm).
Infrared (IR) Spectroscopy
Key IR absorptions would include:
| Functional Group | Expected Wavenumber (cm-1) |
|---|---|
| O-H stretching (carboxylic acid) | 2500-3300 (broad) |
| N-H stretching (pyrrole) | 3300-3500 |
| C=O stretching (carboxylic acid) | 1680-1730 |
| C=C stretching (alkene) | 1620-1680 |
| C=C stretching (aromatic) | 1400-1600 |
Mass Spectrometry
In mass spectrometry, the molecule would likely show a molecular ion peak at m/z 151, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of OH (m/z 134), loss of COOH (m/z 106), and further fragmentation of the prop-1-en-1-yl side chain.
Structural Comparisons with Related Compounds
Comparison with (2S)-4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate
The PubChem database contains information on (2S)-4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate , which shares some structural elements with our target compound but differs in several important aspects:
The dihydropyrrole derivative has a molecular formula of C8H11NO2 with a molecular weight of 153.18 g/mol as computed by PubChem . This slight difference in molecular weight compared to our target compound reflects the different oxidation states of the respective pyrrole rings.
Structural Features Impacting Reactivity
The key structural features that would influence the reactivity of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid include:
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The acidic carboxylic acid group, which would readily participate in esterification, amidation, and salt formation
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The nucleophilic pyrrole nitrogen, which could undergo N-alkylation as demonstrated in the synthesis of 1-aroylmethylpyrroles
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The alkene functionality, which could participate in addition reactions, hydrogenation, and other transformations typical of unsaturated systems
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